4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine
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Overview
Description
4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine is a complex organic compound that features a unique combination of functional groups, including a bromothiophene moiety, a sulfonylazetidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine typically involves multiple steps, starting with the preparation of the bromothiophene derivative. This is followed by the introduction of the sulfonylazetidine group and finally the attachment of the pyridine ring. Common synthetic routes include:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Sulfonylazetidine: The bromothiophene derivative is reacted with azetidine and a sulfonylating agent such as sulfonyl chloride.
Coupling with Pyridine: The final step involves coupling the sulfonylazetidine intermediate with a pyridine derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups via nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and conductive polymers.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: It may be used in the synthesis of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonylazetidine group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the bromothiophene and pyridine rings can participate in π-π stacking and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyrimidine
- 4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyrrole
- 4-[1-(5-Bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine derivatives with different substituents
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
Properties
IUPAC Name |
4-[1-(5-bromothiophen-2-yl)sulfonylazetidin-3-yl]oxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3S2/c13-11-1-2-12(19-11)20(16,17)15-7-10(8-15)18-9-3-5-14-6-4-9/h1-6,10H,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJPNQUEDMTFSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=C(S2)Br)OC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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